6-Methyl-5-(2,4,5-trichlorophenoxy)-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine
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Overview
Description
6-Methyl-5-(2,4,5-trichlorophenoxy)-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine is a synthetic organic compound that belongs to the class of triazine derivatives. Triazines are known for their diverse applications in agriculture, pharmaceuticals, and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-5-(2,4,5-trichlorophenoxy)-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Substitution Reactions:
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the triazine ring or the substituent groups, resulting in different reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more substituent groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or demethylated compounds.
Scientific Research Applications
Chemistry
In chemistry, 6-Methyl-5-(2,4,5-trichlorophenoxy)-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be studied for its potential biological activity, including its effects on various biological pathways and its potential as a lead compound for drug development.
Medicine
In medicine, triazine derivatives are often investigated for their therapeutic potential. This compound could be explored for its potential use in treating diseases or as a diagnostic tool.
Industry
In industry, the compound may find applications in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 6-Methyl-5-(2,4,5-trichlorophenoxy)-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to the modulation of various biochemical pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Atrazine: A widely used herbicide with a triazine core.
Simazine: Another herbicide similar to atrazine.
Cyanuric Chloride: A triazine derivative used in the synthesis of dyes and resins.
Uniqueness
6-Methyl-5-(2,4,5-trichlorophenoxy)-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine is unique due to its specific substituent groups, which confer distinct chemical and physical properties
Properties
IUPAC Name |
6-methyl-5-(2,4,5-trichlorophenoxy)-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9Cl3F3N3O/c1-8-16(27-14-7-12(19)11(18)6-13(14)20)24-15(26-25-8)9-3-2-4-10(5-9)17(21,22)23/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSTCQIQGMXFZAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=N1)C2=CC(=CC=C2)C(F)(F)F)OC3=CC(=C(C=C3Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9Cl3F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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